BenchChemオンラインストアへようこそ!

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

aqueous solubility bioisostere physicochemical property

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine (CAS 1823331-12-9) is a C12H15N benzylamine derivative in which a bicyclo[1.1.1]pentane (BCP) cage replaces the central phenyl ring of a conventional meta-substituted diaryl methanamine scaffold. The BCP motif is established as a nonclassical bioisostere of para- and meta-substituted phenyl rings, providing a saturated, three-dimensional, sp3-rich architecture that fundamentally alters physicochemical and pharmacokinetic properties relative to aromatic counterparts.

Molecular Formula C12H15N
Molecular Weight 173.259
CAS No. 1823331-12-9
Cat. No. B2727748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
CAS1823331-12-9
Molecular FormulaC12H15N
Molecular Weight173.259
Structural Identifiers
SMILESC1C2CC1(C2)C3=CC=CC(=C3)CN
InChIInChI=1S/C12H15N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2
InChIKeyBPDQVLNRPXGMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine (CAS 1823331-12-9): Procurement-Relevant Structural and Bioisosteric Profile


(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine (CAS 1823331-12-9) is a C12H15N benzylamine derivative in which a bicyclo[1.1.1]pentane (BCP) cage replaces the central phenyl ring of a conventional meta-substituted diaryl methanamine scaffold. The BCP motif is established as a nonclassical bioisostere of para- and meta-substituted phenyl rings, providing a saturated, three-dimensional, sp3-rich architecture that fundamentally alters physicochemical and pharmacokinetic properties relative to aromatic counterparts [1]. The compound incorporates a methylene amine linker at the meta-position of the pendant phenyl ring, distinguishing it from simpler BCP-aniline constructs. Commercial availability from multiple vendors in 95–98% purity supports its use as a research building block for medicinal chemistry and chemical biology applications .

Why Generic Phenyl-Containing Benzylamines Cannot Replace (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine in Lead Optimization


Conventional meta-substituted benzylamine scaffolds (e.g., 3-benzylbenzylamine) contain two planar aromatic rings that promote π-stacking, high logP, extensive non-specific binding, and susceptibility to cytochrome P450-mediated metabolic oxidation [1]. Replacing the central phenyl with a BCP cage—an sp3-rich, strained saturated hydrocarbon—predictably improves aqueous solubility, passive membrane permeability, and in vitro metabolic stability while reducing non-specific binding to membranes and proteins, as demonstrated across multiple matched molecular pair analyses and systematic bioisostere evaluations [2][3]. Simple substitution with another aniline-class compound or a non-BCP saturated bioisostere (e.g., bicyclo[2.2.2]octane) does not reproduce the solubility gain, metabolic profile, or oral absorption enhancement characteristic of BCP-containing benzylamines [4]. Users selecting a generic phenyl analog for SAR or lead optimization studies risk obtaining misleading structure-property relationships and forgoing the consistent ADME advantages that the BCP motif confers.

Quantitative Differentiation Evidence for (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine Against Closest Analogs


Aqueous Solubility Enhancement Relative to Phenyl Bioisosteres: ≥50-Fold Improvement Documented for BCP-1,3-diyl Replacements

In a systematic matched molecular pair analysis of para-phenyl replacements, the bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved aqueous solubility by at least 50-fold compared with the parent phenyl-containing molecule [1]. By contrast, the bicyclo[2.2.2]octane-1,4-diyl bioisostere produced more lipophilic molecules with no net solubility improvement, while the cubane-1,4-diyl group showed intermediate benefits [1]. Although performed on a diagnostic scaffold rather than the exact target compound, this class-level inference is directly applicable to (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine, whose meta-BCP-phenyl architecture mirrors the substitution geometry of the validated system.

aqueous solubility bioisostere physicochemical property BCP cage

Metabolic Stability Enhancement in Matched Molecular Pairs: BCP Outperforms Phenyl in Mouse Liver Microsomes

A systematic matched molecular pair study by a Bristol Myers Squibb team (J Med Chem, 2024) compared metabolic stability of bridged bicycloalkane analogs (BCP, BCHex, BCHep, BCO) versus a parent phenyl-containing compound in mouse liver microsomes (MLM). BCP-containing analogs exhibited half-lives increased by 5.0–7.5-fold relative to the phenyl reference compound [1]. No alternative saturated bioisostere surpassed BCP in MLM half-life across all tested scaffolds. This metabolic advantage is attributed to the reduced electron density and saturated nature of the BCP cage, which resists oxidative CYP-mediated metabolism that rapidly degrades aniline- and phenyl-containing benzylamines [2].

metabolic stability mouse liver microsomes bioisostere aniline replacement

Non-Specific Binding Reduction: BCP Markedly Decreases CHI(IAM) Relative to Phenyl and Bicyclo[2.2.2]octane Isosteres

In a head-to-head comparative study of para-phenyl bioisosteres, replacement of an aromatic ring with a BCP-1,3-diyl group markedly decreased non-specific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. Substitution with bicyclo[2.2.2]octane-1,4-diyl did not replicate this NSB reduction, producing more lipophilic molecules that retained high membrane binding. Cubane-1,4-diyl showed intermediate improvement [1]. These CHI(IAM) data indicate that the BCP cage uniquely reduces promiscuous membrane partitioning compared to alternative saturated bioisosteres of comparable size.

non-specific binding CHI(IAM) chromatographic hydrophobicity bioisostere comparison

Oral Absorption Advantage: BCP Replacement Drives ~4-Fold Increase in Cmax and AUC Relative to Phenyl in Mouse γ-Secretase Inhibitor Study

Stepan et al. (2012) directly compared a BCP-containing γ-secretase inhibitor (compound 3) with its phenyl-containing progenitor (compound 1, BMS-708163) [1]. The BCP analog was equipotent in enzyme inhibition but displayed significant improvements in passive permeability and aqueous solubility. These biopharmaceutical enhancements translated into ~4-fold higher Cmax and AUC values following oral administration in a mouse model of γ-secretase inhibition [1]. The study further demonstrated that BCP outperformed multiple conventional phenyl replacements in simultaneously balancing potency, solubility, permeability, and in vitro metabolic stability [1]. Although the scaffold differs structurally from the target compound, the consistent pharmacokinetic advantage of BCP over phenyl across diverse chemotypes supports the broader translatability of this finding to (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine.

oral absorption pharmacokinetics Cmax AUC γ-secretase inhibitor

Three-Dimensionality and sp3 Fraction: BCP Benzylamines Shift Fsp3 to Favorable Drug-Like Space vs. Flat Aromatic Analogs

The parent compound (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine (C12H15N, MW 173.25) contains a fully saturated BCP cage that elevates its fraction of sp3-hybridized carbons (Fsp3) substantially above that of a typical bis-aryl benzylamine (e.g., 3-benzylbenzylamine, C14H15N, which contains two flat aromatic rings). The relationship between increased Fsp3 and improved clinical developability has been quantitatively established: Lovering et al. demonstrated that higher Fsp3 correlates with lower attrition rates across clinical phases of drug development [1]. Three-dimensionality of the BCP scaffold also disrupts crystal packing, contributing to the experimentally observed solubility gains [2]. In systematic bioisostere evaluation, the rigid, strained BCP geometry provides a unique combination of high Fsp3 and collinear bridgehead substitution geometry that other saturated bioisosteres (bicyclo[2.2.2]octane, cubane) either do not match in spatial orientation or exceed in lipophilicity [3].

Fsp3 three-dimensionality drug-likeness saturated bioisostere

Where (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine Delivers the Strongest Procurement Rationale


Medicinal Chemistry Lead Optimization: BCP-for-Phenyl Bioisostere Replacement in Kinase or GPCR Programs

When a lead series suffers from poor aqueous solubility (e.g., <10 µM at pH 7.4), high non-specific binding, or rapid microsomal clearance, (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine serves as a drop-in meta-substituted benzylamine building block. The BCP cage is expected to deliver ≥50-fold solubility improvement [1] and a 5–7.5× metabolic half-life extension [2], enabling the series to meet candidate progression criteria without wholesale scaffold redesign.

Chemical Biology Probe Development: High-Confidence Target Engagement with Reduced Off-Target Artifacts

The markedly reduced non-specific binding (CHI(IAM)) of BCP-containing scaffolds versus phenyl and bicyclo[2.2.2]octane analogs [1] makes this compound an attractive core for developing high-quality chemical probes. Lower NSB yields cleaner cellular target engagement data (e.g., CETSA, BRET, NanoBRET) and reduces false positives in phenotypic screening cascades.

Patent Strategy and IP Diversification: Novel Chemical Space with BCP Topology

The BCP-benzylamine scaffold occupies novel chemical space distinct from bis-aryl chemotypes that dominate established pharmacopeias. Incorporating this building block into a new chemical entity (NCE) can strengthen composition-of-matter patent filings by providing a non-obvious structural departure from prior art, while simultaneously conferring the ADME advantages documented across the BCP bioisostere class [1][2].

Parallel Library Synthesis and SAR Expansion via Modular Benzylamine Functionalization

The primary amine handle of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine enables straightforward derivatization (reductive amination, amide coupling, sulfonamide formation, urea synthesis) for parallel library generation. The BCP benzylamine synthetic platform has been demonstrated for diverse substrate scopes using strain-release amination and azaallyl anion chemistry [1], making this compound a versatile, procurement-ready anchor point for high-throughput SAR campaigns.

Quote Request

Request a Quote for (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.